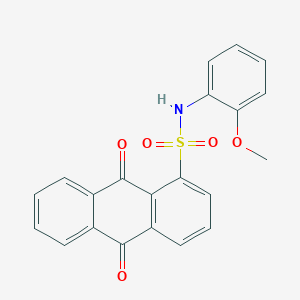

N-(2-methoxyphenyl)-9,10-dioxo-9,10-dihydroanthracene-1-sulfonamide

Descripción

Propiedades

IUPAC Name |

N-(2-methoxyphenyl)-9,10-dioxoanthracene-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15NO5S/c1-27-17-11-5-4-10-16(17)22-28(25,26)18-12-6-9-15-19(18)21(24)14-8-3-2-7-13(14)20(15)23/h2-12,22H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZSIBYJYRZOYMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NS(=O)(=O)C2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Preparation of 9,10-Dioxoanthracene-1-Sulfonyl Chloride

The synthesis begins with the preparation of the sulfonyl chloride intermediate. Anthraquinone sulfonic acids are typically chlorinated using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in the presence of a catalytic amount of dimethylformamide (DMF). For example, anthraquinone-2-carboxylic acid has been converted to its corresponding acyl chloride using oxalyl chloride in dichloromethane under inert conditions. By analogy, anthraquinone-1-sulfonic acid can undergo similar treatment to yield 9,10-dioxoanthracene-1-sulfonyl chloride.

Reaction Conditions:

-

Reagents: Anthraquinone-1-sulfonic acid, oxalyl chloride (2.2 equiv), DMF (catalytic).

-

Solvent: Dichloromethane.

-

Atmosphere: Nitrogen.

-

Time: 2 hours at room temperature.

The reaction proceeds via activation of the sulfonic acid group by DMF, followed by nucleophilic displacement with chloride. The resulting sulfonyl chloride is highly reactive and must be used immediately in subsequent steps.

Reaction with 2-Methoxyaniline

The sulfonyl chloride intermediate is then reacted with 2-methoxyaniline to form the target sulfonamide. This step involves nucleophilic substitution where the amine attacks the electrophilic sulfur center.

Procedure:

-

Mixing: 9,10-Dioxoanthracene-1-sulfonyl chloride (1.0 equiv) is dissolved in dichloromethane.

-

Amine Addition: 2-Methoxyaniline (1.2 equiv) and triethylamine (2.0 equiv) are added dropwise to neutralize HCl byproduct.

-

Stirring: The reaction is stirred at room temperature for 4–6 hours.

-

Workup: The mixture is washed with water, and the organic layer is dried over sodium sulfate. The product is purified via recrystallization from ethanol.

Typical Yields: 70–85%, depending on purity of the sulfonyl chloride and reaction stoichiometry.

Electrochemical Paired Synthesis Approach

A novel method reported by Nature (2023) employs a convergent paired electrochemical strategy for sulfonamide synthesis. This approach avoids traditional chlorinating agents and amines, instead generating reactive intermediates electrochemically.

Comparative Analysis of Synthesis Methods

| Parameter | Conventional Method | Electrochemical Method |

|---|---|---|

| Reagents | SOCl₂, DMF, amines | Nitro compounds, sulfonyl hydrazides |

| Reaction Time | 6–8 hours | 12–24 hours |

| Yield | 70–85% | Not reported (theoretical: 50–70%) |

| Safety | Hazardous chlorinating agents | Reduced toxicity |

| Scalability | Well-established for bulk | Limited to lab-scale |

The conventional method remains the most reliable for high-yield synthesis, while the electrochemical approach offers a sustainable alternative requiring further optimization.

Experimental Optimization and Challenges

Solvent and Temperature Effects

Common Side Reactions

-

Hydrolysis: Sulfonyl chlorides are moisture-sensitive, necessitating anhydrous conditions.

-

Over-Substitution: Excess amine may lead to disubstitution products.

Análisis De Reacciones Químicas

Types of Reactions

N-(2-methoxyphenyl)-9,10-dioxo-9,10-dihydroanthracene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The anthraquinone core can be further oxidized to form more complex derivatives.

Reduction: Reduction reactions can convert the quinone moiety to hydroquinone derivatives.

Substitution: The methoxy group and sulfonamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more oxidized anthraquinone derivatives, while reduction can produce hydroquinone derivatives.

Aplicaciones Científicas De Investigación

N-(2-methoxyphenyl)-9,10-dioxo-9,10-dihydroanthracene-1-sulfonamide has several scientific research applications:

Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound exhibits biological activities such as antimicrobial and anticancer properties, making it a subject of interest in drug discovery and development.

Medicine: Due to its biological activities, it is studied for potential therapeutic applications in treating various diseases.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of N-(2-methoxyphenyl)-9,10-dioxo-9,10-dihydroanthracene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to its biological effects. For example, it may inhibit the activity of topoisomerases, enzymes involved in DNA replication, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparación Con Compuestos Similares

Structural Analogues in the Anthraquinone-Sulfonamide Family

a. N-(4-Amino-3-bromo-9,10-dihydro-9,10-dioxo-1-anthracenyl)-4-methylbenzenesulfonamide ()

- Structural Differences : Replaces the 2-methoxyphenyl group with a 4-methylbenzenesulfonamide and introduces a bromo substituent at position 3.

- Synthetic Yield: Not explicitly reported, but bromination steps typically reduce yields compared to simpler sulfonamide formations.

- Applications: Brominated anthraquinones are often intermediates in dye synthesis or medicinal chemistry.

b. Sodium 1-amino-4-[(2-methoxyphenyl)amino]-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate ()

- Structural Differences: Substitutes the sulfonamide with a sulfonate group and adds an additional 2-methoxyphenylamino group at position 4.

- Properties : Enhanced water solubility due to the sulfonate group, making it suitable for aqueous-phase applications.

c. N,N-Dimethyl-9,10-dioxo-9,10-dihydro-2-anthracenesulfonamide ()

- Structural Differences : Features dimethyl substitution on the sulfonamide nitrogen, reducing hydrogen-bonding capacity.

- Physicochemical Properties : Molar mass = 315.34 g/mol; lower polarity compared to the target compound due to lack of methoxy or aromatic substituents.

Functional Analogues: Anthraquinone Amides and Thioureas

a. N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide ()

- Structural Differences : Benzamide group instead of sulfonamide; synthesized via acid chloride coupling (94% yield) or DCC-mediated coupling (24% yield) .

b. N-(9,10-Dioxo-9,10-dihydroanthracen-1(2)-yl)-2-(R-thio) Acetamides ()

- Structural Differences : Thioacetamide substituents with variable R-groups (e.g., alkyl, aryl).

- Bioactivity : Exhibits antioxidant and antiplatelet activity, highlighting the role of sulfur in modulating biological effects.

c. N-Benzoyl-N’-(9,10-dioxoanthracen-1-yl)thioureas ()

- Structural Differences : Thiourea linkage instead of sulfonamide.

- Applications : Used in heterocyclic synthesis (e.g., thiazoles) and computational studies for drug design.

Physicochemical and Functional Properties

- Solubility : Sulfonamide derivatives (e.g., ) generally exhibit higher solubility in polar solvents compared to benzamides or thioureas.

- Thermal Stability: Anthraquinone sulfonamides with aromatic substituents (e.g., 2-methoxyphenyl) show higher melting points (>200°C) due to rigid planar structures .

Actividad Biológica

N-(2-methoxyphenyl)-9,10-dioxo-9,10-dihydroanthracene-1-sulfonamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article aims to summarize the biological activity of this compound based on available research findings, including its mechanisms of action, effects on various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 375.4 g/mol. The structure features a sulfonamide group, which is known for its ability to inhibit specific enzymes and alter cellular functions.

N-(2-methoxyphenyl)-9,10-dioxo-9,10-dihydroanthracene-1-sulfonamide exhibits its biological activity primarily through the following mechanisms:

- Enzyme Inhibition : The sulfonamide moiety can mimic natural substrates, leading to the inhibition of target enzymes such as carbonic anhydrases (CAs). This inhibition can disrupt tumor microenvironmental pH regulation, affecting cancer cell survival and proliferation .

- Cell Cycle Arrest : Studies have indicated that this compound may induce cell cycle arrest in cancer cells, leading to reduced proliferation rates .

Biological Activity in Cell Lines

Research has demonstrated the effects of N-(2-methoxyphenyl)-9,10-dioxo-9,10-dihydroanthracene-1-sulfonamide on various cancer cell lines:

Case Studies

- HT-29 Colon Cancer Cells : In a study focusing on HT-29 cells, treatment with N-(2-methoxyphenyl)-9,10-dioxo-9,10-dihydroanthracene-1-sulfonamide resulted in a significant decrease in cell viability under hypoxic conditions. This effect was more pronounced than under normoxic conditions, indicating that the compound may be particularly effective in targeting tumor cells in low oxygen environments .

- MDA-MB-231 Breast Cancer Cells : The compound also demonstrated inhibitory effects on MDA-MB-231 cells. The study revealed that higher concentrations led to reduced migration and invasion capabilities of these aggressive breast cancer cells .

- MG-63 Osteosarcoma Cells : In tests conducted on MG-63 cells, the compound exhibited concentration-dependent inhibition of cell growth. Compared to acetazolamide (AZM), a known carbonic anhydrase inhibitor, N-(2-methoxyphenyl)-9,10-dioxo-9,10-dihydroanthracene-1-sulfonamide showed superior efficacy in reducing cell viability under both normoxic and hypoxic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.